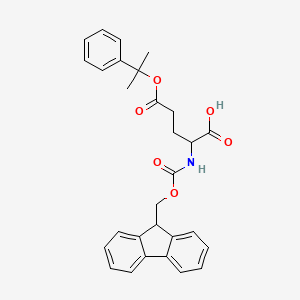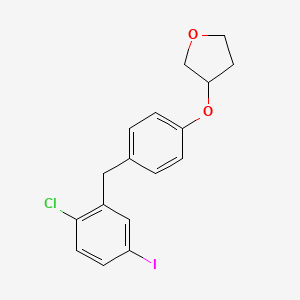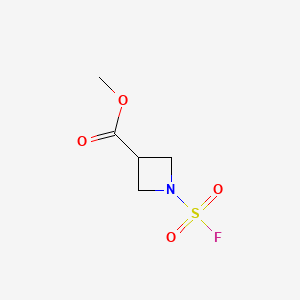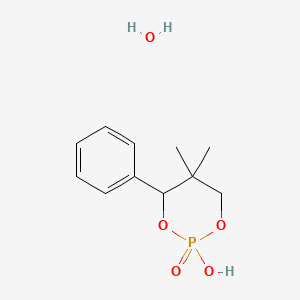
9-(1,2,2-Triphenylvinyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1,2,2-Triphenylvinyl)phenanthrene is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenanthrene core substituted with a triphenylvinyl group, which imparts distinct photophysical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1,2,2-Triphenylvinyl)phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method includes the use of 9-hydroxyphenanthrene as a starting material, which undergoes regioselective functionalization to introduce the triphenylvinyl group . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of phenanthrene, a polycyclic aromatic hydrocarbon abundant in coal tar, as a precursor is a plausible approach .
Analyse Des Réactions Chimiques
Types of Reactions: 9-(1,2,2-Triphenylvinyl)phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core or the triphenylvinyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can produce a variety of functionalized phenanthrene compounds .
Applications De Recherche Scientifique
9-(1,2,2-Triphenylvinyl)phenanthrene has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photophysical properties make it useful in the study of biological systems, particularly in fluorescence-based assays.
Industry: The compound’s unique properties are leveraged in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism by which 9-(1,2,2-Triphenylvinyl)phenanthrene exerts its effects is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where its fluorescence is enhanced upon aggregation. This property is attributed to the restriction of intramolecular rotations, which prevents non-radiative decay pathways and enhances emission . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to emit fluorescence under specific conditions.
Comparaison Avec Des Composés Similaires
Tetraphenylethene derivatives: These compounds also exhibit AIE properties and are used in similar applications.
9,10-Distyrylanthracene derivatives: Known for their mechanochromic properties and use in electronic materials.
Uniqueness: 9-(1,2,2-Triphenylvinyl)phenanthrene stands out due to its specific structural configuration, which imparts unique photophysical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C34H24 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
9-(1,2,2-triphenylethenyl)phenanthrene |
InChI |
InChI=1S/C34H24/c1-4-14-25(15-5-1)33(26-16-6-2-7-17-26)34(27-18-8-3-9-19-27)32-24-28-20-10-11-21-29(28)30-22-12-13-23-31(30)32/h1-24H |
Clé InChI |
NEPQSGXASDYIBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)

![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)
![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)


![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate](/img/structure/B12506305.png)
![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)
![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)

![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)
